molecular formula C20H26F3N3O2 B11155574 1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidin-1-yl]propan-1-one

1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidin-1-yl]propan-1-one

Cat. No.: B11155574
M. Wt: 397.4 g/mol
InChI Key: JSWNNXJZUXZQQG-UHFFFAOYSA-N
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Description

1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidin-1-yl]propan-1-one is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine and piperidine moiety

Preparation Methods

The synthesis of 1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidin-1-yl]propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the trifluoromethylphenylpiperazine intermediate, which is then reacted with piperidine derivatives under controlled conditions to form the final product. Industrial production methods may involve the use of advanced techniques such as high-pressure reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the formation of new derivatives with altered properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidin-1-yl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine and piperidine moieties contribute to its binding affinity and specificity, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include:

    1-(4-(Trifluoromethyl)phenyl)piperazine: Shares the trifluoromethylphenylpiperazine core but lacks the piperidin-1-yl and propan-1-one groups.

    1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine: Contains a similar trifluoromethylphenylpiperazine structure but with additional triazole functionality.

The uniqueness of 1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidin-1-yl]propan-1-one lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H26F3N3O2

Molecular Weight

397.4 g/mol

IUPAC Name

1-[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C20H26F3N3O2/c1-2-18(27)25-8-6-15(7-9-25)19(28)26-12-10-24(11-13-26)17-5-3-4-16(14-17)20(21,22)23/h3-5,14-15H,2,6-13H2,1H3

InChI Key

JSWNNXJZUXZQQG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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